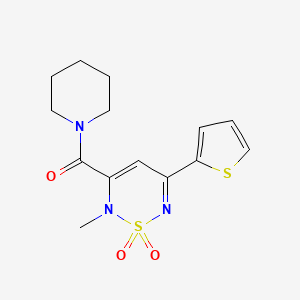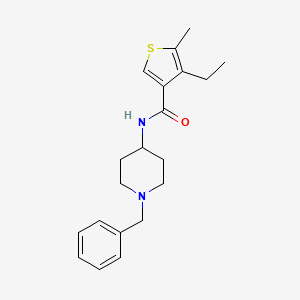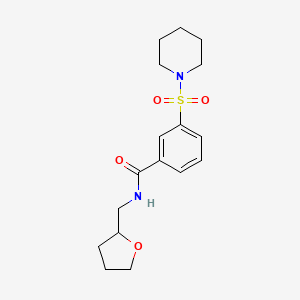![molecular formula C21H20N2O4 B4579546 propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
"Propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate" is a chemical compound that has been the subject of study due to its interesting chemical structure and properties. It is part of a broader class of compounds that are often analyzed for their potential in various applications, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to "propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate" involves multi-step chemical reactions that include the formation of isoxazole rings, carbonyl addition, and esterification. These synthetic routes typically aim to optimize yields, minimize side reactions, and improve the purity of the final product (Soleimani & Zainali, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an isoxazolyl group attached to a benzoate ester via a carbonyl linker. The structure is often confirmed through spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography, revealing details about the arrangement of atoms and the spatial configuration of the molecule (Subashini et al., 2009).
Chemical Reactions and Properties
Compounds of this nature can participate in various chemical reactions, including nucleophilic substitution reactions, hydrogenation, and more, depending on the functional groups present. Their chemical properties are influenced by the isoxazole ring and the benzoate ester, contributing to the compound's reactivity and stability (Casimir, Guichard, & Briand, 2002).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are critical for understanding the behavior of "propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate" under various conditions. These properties are determined through experimental studies and are essential for the compound's application in different fields (Sun et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are influenced by the compound's molecular structure. Studies often explore these aspects through reaction with various reagents and under different environmental conditions to understand the compound's potential applications and limitations (Nimbalkar et al., 2016).
Scientific Research Applications
Synthesis and Optical Properties of Polymers
Researchers have explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer. These polymers were synthesized using methods such as reductive amination and nucleophilic substitution, yielding poly(p-benzamide)s with molecular weights ranging from 4400–7300 in high yields. The polymers exhibited controlled polymerization, as confirmed by gel permeation chromatography and nuclear magnetic resonance spectra. Their optical properties, including UV and photoluminescence measurements, indicated strong π-stacked interaction between oligothiophene chromophores depending on the structure of the repeating unit, which could be of significant interest for materials science and engineering applications (Takagi et al., 2013).
Liquid Crystalline Thermosets
Another study focused on the development of liquid crystalline thermosets from triaromatic ester group-containing diepoxides and aromatic diamines. The research investigated the formation of anisotropic networks through reactions between novel triaromatic diepoxides and various diamines, revealing that all combinations yielded nematic networks. This study provided insights into the influence of curing conditions and monomer structures on the formation of liquid crystalline thermoset networks, which are of particular interest for advanced material applications (Mormann & Bröcher, 1998).
Synthesis of Heterocyclic Systems
The chemical synthesis and application in the creation of heterocyclic systems have also been a focus. For instance, the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of various heterocyclic compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and others showcases the versatility of propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate derivatives in organic synthesis and potential pharmaceutical applications (Selič et al., 1997).
Study of Mesophase Behavior
The effect of lateral methyl substitution on the mesophase behavior of aryl 4-alkoxyphenylazo benzoates was studied to understand the steric and electronic influences on liquid crystalline properties. Such research is crucial for the development of new liquid crystal materials with tailored properties for use in displays and other optical devices (Naoum et al., 2015).
properties
IUPAC Name |
propyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-13-26-21(25)16-9-11-17(12-10-16)22-20(24)18-14(2)27-23-19(18)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCUGSZWHARNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)